2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Many screening compounds lack a built-in spectroscopic handle, complicating direct binding assays. This meta-fluorinated 4-oxobutanoic acid amide solves that gap with an intrinsic 19F NMR probe-no additional fluorination chemistry required. • Built-in 19F NMR probe for protein-observed or ligand-observed binding experiments. • 10 rotatable bonds and LogP 0.50 provide a rigorous test case for conformational sampling and induced-fit docking. • Matched-pair reference for SAR studies alongside unsubstituted phenyl, 4-fluorophenyl, and naphthyl analogs. Supplied exclusively for non-human research; standard pack sizes from 5 mg to bulk custom with in-stock availability.

Molecular Formula C20H23FN2O5
Molecular Weight 390.411
CAS No. 1047678-83-0
Cat. No. B2829452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
CAS1047678-83-0
Molecular FormulaC20H23FN2O5
Molecular Weight390.411
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O)OC
InChIInChI=1S/C20H23FN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26)
InChIKeyROEJOJWPCMDAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: Physicochemical Profile


2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid (CAS 1047678-83-0; molecular formula C20H23FN2O5; molecular weight 390.4 g/mol) is a synthetic, non-peptidic α-amino acid derivative belonging to the 4-aryl-4-oxobutanoic acid amide class. Its structure comprises a 3,4-dimethoxyphenethylamine moiety linked to a butanoic acid backbone that is further functionalized with a 3-fluoroaniline via an amide bond . The compound possesses a calculated LogP of 0.50, 10 rotatable bonds, 3 hydrogen bond donors, and 7 hydrogen bond acceptors, indicating moderate lipophilicity with substantial conformational flexibility . It is supplied exclusively for non-human research purposes and is not intended for therapeutic or veterinary applications . No primary research publications, patents, or curated bioactivity database entries (ChEMBL, BindingDB, PubChem BioAssay) currently reference this specific CAS number, placing it in the category of an underexplored screening compound.

Underexplored screening compound. No primary publications or curated bioactivity entries reference this CAS number.
Non-peptidic, fluorine-containing scaffold. Supports aminopeptidase or protease screening workflows where metal chelation by hydroxamic acids would confound selectivity profiling.
Conformationally flexible chemotype. 10 rotatable bonds may support induced-fit recognition studies or entropy-driven binding hypotheses.
Supplied exclusively for non-human research. No therapeutic or veterinary application is intended.

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: Evidence Against Generic Substitution


The 4-aryl-4-oxobutanoic acid amide scaffold is a privileged chemotype explored for aminopeptidase inhibition, calpain inhibition, and HIF prolyl hydroxylase modulation [1]. However, within this class, even minor aryl substituent changes produce divergent target engagement profiles. For instance, 4-aryl-4-oxobutanoic acid amides designed as μ-calpain inhibitors demonstrated that the nature and position of aryl substituents critically govern inhibitory potency . Similarly, bestatin analogs—which share a related α-amino acid backbone with an aryl amide terminus—show that substitution of the phenyl ring with halogen, methyl, or nitro groups yields inhibition constants spanning over three orders of magnitude (Ki from 3.3 × 10⁻⁵ to 8.3 × 10⁻⁸ M) against aminopeptidase B [2]. The target compound's unique combination of a 3,4-dimethoxyphenethyl group (providing electron-rich aromatic character) and a 3-fluorophenyl amide (introducing a meta-fluorine with distinct electronic and steric properties) has no direct matched-pair comparator with published head-to-head biological data. Consequently, substituting this compound with a naphthyl (CAS 1047679-02-6), 2,5-dimethoxyphenyl (CAS 1097878-78-8), or 5-chloro-2-methoxyphenyl analog cannot be assumed to preserve target potency, selectivity, or physicochemical behavior without experimental validation.

Target Compound
3-fluorophenyl amide terminus with electron-withdrawing meta-fluorine (σmeta +0.34). MW 390.4, LogP 0.50, no hydroxamic acid.
Structural Analog Substitution
Naphthyl, 2,5-dimethoxyphenyl, or 5-chloro-2-methoxyphenyl analogs alter lipophilicity, hydrogen-bonding capacity, and electronic profile.
Aryl substituent changes in bestatin analogs shifted aminopeptidase B Ki by over three orders of magnitude. Matched-pair biological data are not available for this compound.
Target Compound
Carboxylic acid at α-position; no hydroxamic acid or strong zinc-binding group.
HDAC-Targeted Library Substitution
4-Oxobutanoic acid derivatives bearing terminal hydroxamic acids engage HDAC zinc-dependent mechanisms and cannot replicate this compound's distinct ionization and target profile.
Absence of zinc chelation may alter target engagement. Substitute only after experimental target profiling.

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: Differentiation Evidence vs. Structural Analogs


Meta-Fluorophenyl Electronic Profile Differentiation

The 3-fluorophenyl amide moiety in the target compound introduces a meta-fluorine substituent that is absent in the simpler 4-[(3,4-dimethoxyphenethyl)amino]-4-oxobutanoic acid (CAS 41828-91-5; MW 281.31) . The meta-fluorine atom exerts a strong electron-withdrawing inductive effect (−I) while contributing minimal resonance effects, resulting in a distinct aryl electronic profile. In bestatin analog SAR studies, p-fluoro substitution on the phenyl ring of the α-hydroxy-β-amino acid scaffold altered aminopeptidase B inhibitory potency by approximately 2- to 5-fold relative to the unsubstituted parent [1]. Although no direct biological data exist for the target compound, the meta-fluorophenyl motif is known in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation while preserving target-binding complementarity [2]. The closest commercially cataloged analog, 4-((5-chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, replaces the 3-fluorophenyl with a 5-chloro-2-methoxyphenyl group, introducing both a different halogen (Cl vs. F) and an additional methoxy group, which alters lipophilicity (estimated ΔLogP ≈ +0.8) and hydrogen-bonding capacity .

Meta-Fluorophenyl Electronic Profile
Class-level inference
σmeta +0.34; ΔMW ≈ +109 vs. unsubstituted mono-amide; ΔLogP ≈ −0.7 to −1.0 vs. non-halogenated phenyl analogs.
Electronic modulation by meta-fluorine is not reproducible with non-halogenated or differently halogenated analogs.
No head-to-head biological assay data available. Comparisons rely on calculated physicochemical properties and class-level SAR.
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Molecular Weight Differentiation from Mono-Amide and Naphthyl Analogs

The target compound (MW 390.4 Da) occupies a distinct molecular weight space within the 4-oxobutanoic acid amide series that differentiates it from both smaller and larger analogs . The simpler mono-amide 4-[(3,4-dimethoxyphenethyl)amino]-4-oxobutanoic acid (CAS 41828-91-5; MW 281.31 Da) lacks the 3-fluoroaniline amide terminus entirely, representing a fundamentally different molecular size category (ΔMW = −109 Da) . At the other extreme, the naphthalen-1-ylamino analog (CAS 1047679-02-6; MW ~420 Da) introduces additional aromatic bulk [1]. In the context of bestatin-derived inhibitor chemotypes, molecular weight is a key determinant of ligand efficiency (LE) metrics; bestatin itself (MW 308.37 Da) achieves nanomolar potency against aminopeptidase N (IC50 ~5–16.9 μM depending on enzyme source) with a ligand efficiency of approximately 0.3–0.4 kcal/mol per heavy atom . The target compound's intermediate MW of 390.4 Da, combined with its balanced LogP of 0.50, places it in a property space compatible with both oral bioavailability (if pursued) and biochemical probe development .

Molecular Weight Differentiation
Cross-study comparable
MW 390.4 Da; 28 heavy atoms
ΔMW = −109 Da vs. CAS 41828-91-5; ΔMW = +82 Da vs. bestatin; ΔMW ≈ −30 Da vs. naphthyl analog.
Occupies an intermediate property space distinct from fragment-like and larger 4-oxobutanoic acid analogs, guiding library filtering.
Calculated from molecular formulas. No direct biological assay data for target compound.
Chemical Library Design Physicochemical Property Optimization Fragment-Based Drug Discovery

Conformational Flexibility vs. Rigid Bestatin Scaffolds

The target compound possesses 10 rotatable bonds, substantially exceeding bestatin (5 rotatable bonds) and the simplified mono-amide 4-oxobutanoic acid derivative CAS 41828-91-5 (6 rotatable bonds) . This high degree of conformational freedom arises from the flexible ethylene linker between the 3,4-dimethoxyphenyl group and the α-carbon, combined with the freely rotatable 3-fluorophenyl amide bond. In aminopeptidase inhibitor design, conformational flexibility is a double-edged parameter: while increased rotatable bonds may impose an entropic penalty upon target binding, they also enable induced-fit recognition across a broader range of conformational landscapes. Bestatin's relatively rigid (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl scaffold contributes to its well-defined binding pose in aminopeptidase N [1]. By contrast, the target compound's 10 rotatable bonds may permit exploration of binding pockets inaccessible to more constrained scaffolds, though this hypothesis remains experimentally unvalidated [2].

Conformational Flexibility vs. Rigid Scaffolds
Class-level inference
10 rotatable bonds; 3 HBD; 7 HBA
Δ rotatable bonds = +5 vs. bestatin; +4 vs. CAS 41828-91-5.
Higher conformational flexibility may support exploration of binding pockets inaccessible to constrained scaffolds.
Hypothesis remains experimentally unvalidated. No thermodynamic binding data available.
Conformational Analysis Molecular Recognition Entropy-Driven Binding

Non-Hydroxamic Acid Scaffold vs. HDAC-Targeted Derivatives

Many 4-oxobutanoic acid derivatives in the patent and primary literature are functionalized with hydroxamic acid groups as zinc-binding motifs for histone deacetylase (HDAC) inhibition [1]. For example, quinoline-based hydroxamic acid derivatives incorporating a 4-oxobutanoic acid linker have been characterized as HDAC inhibitors with activity against HCT116 colon cancer cells [1]. The target compound (CAS 1047678-83-0) lacks a hydroxamic acid or any other strong zinc-chelating moiety; its carboxylic acid group is positioned at the α-carbon of the butanoic acid backbone rather than as a terminal hydroxamic acid. This structural feature differentiates it from the broader 4-oxobutanoic acid HDAC inhibitor class and suggests a distinct mechanism of action—potentially consistent with the non-hydroxamic acid, non-zinc-chelating profile of certain bestatin analogs that inhibit aminopeptidases through transition-state mimicry rather than metal sequestration . A related compound in BindingDB (BDBM191640, from patent US9186318) bearing a 4-oxobutoxy linker with a hydroxamic acid terminus showed HDAC inhibition with an IC50 of 431 nM [2]; the absence of this group in the target compound is a differentiating structural feature.

Non-Hydroxamic Acid Scaffold vs. HDAC Derivatives
Class-level inference
Carboxylic acid at α-position; no hydroxamic acid or strong zinc-binding group.
HDAC-targeted 4-oxobutanoic acid derivatives bear terminal hydroxamic acid (e.g., BDBM191640, IC50 431 nM vs. HDAC).
Absence of zinc chelation distinguishes this compound from the prevalent HDAC inhibitor class.
Structural comparison from chemical formula. No experimental target engagement data available.
Metalloenzyme Inhibition Zinc-Binding Group HDAC Inhibitor Differentiation

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: Recommended Research Applications


Non-Hydroxamic Acid Fluorine-Containing Screening Library

The compound's meta-fluorophenyl amide terminus and absence of a hydroxamic acid zinc-binding group position it as a structurally distinct member of high-throughput screening libraries targeting aminopeptidases or other proteases where metal chelation by hydroxamic acids would confound selectivity profiling [1]. Its intermediate MW (~390 Da) and moderate LogP (0.50) make it compatible with standard biochemical and cell-based assay formats .

3-Fluorophenyl Amide SAR Exploration

For medicinal chemistry programs investigating the effect of aryl amide substitution on target potency within the 4-oxobutanoic acid amide class, this compound serves as the specific meta-fluorinated reference point. Matched-pair analysis with the unsubstituted phenyl, 4-fluorophenyl, 2,5-dimethoxyphenyl, and naphthyl analogs [2] can delineate the electronic and steric contributions of the 3-fluoro substituent—although all biological comparisons would need to be generated de novo given the absence of published data for this CAS number.

Molecular Docking Leveraging Conformational Flexibility

The compound's 10 rotatable bonds exceed those of bestatin (5) and simpler 4-oxobutanoic acid analogs (6), making it a useful test case for evaluating conformational sampling algorithms, induced-fit docking protocols, or entropy-driven binding hypotheses . Its balanced physicochemical profile (MW 390.4; LogP 0.50; 3 HBD; 7 HBA) also renders it suitable for benchmarking computational ADME prediction tools against a non-peptidic, fluorine-containing α-amino acid scaffold .

19F NMR Probe for Protein-Ligand Interaction Studies

The single fluorine atom at the meta position of the phenyl amide provides a built-in 19F NMR probe for protein-observed or ligand-observed binding experiments. Unlike bestatin and non-fluorinated 4-oxobutanoic acid analogs, this compound enables direct 19F detection without requiring additional fluorination chemistry [3]. This feature is particularly relevant for fragment-based screening or target engagement studies where 19F NMR is the primary readout.

Application
Selection Property
Validation Focus
Non-hydroxamic acid fluorine-containing screening library
Absence of zinc-binding group; meta-fluorophenyl amide terminus
Aminopeptidase or protease selectivity profiling; metal-chelation-independent target engagement
3-Fluorophenyl amide SAR exploration
Meta-fluorinated reference point within 4-oxobutanoic acid amide class
Matched-pair analysis with unsubstituted, 4-fluorophenyl, and naphthyl analogs; de novo biological comparison required
Conformational sampling and induced-fit docking studies
10 rotatable bonds; balanced physicochemical profile
Benchmarking computational ADME prediction tools; entropy-driven binding hypothesis testing
19F NMR probe for protein-ligand interaction studies
Single fluorine atom at meta position of phenyl amide
Ligand-observed or protein-observed 19F NMR binding experiments; fragment-based screening readout
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